An In-depth Technical Guide to 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine: Physicochemical Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine: Physicochemical Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine, a heterocyclic compound integrating a 1-benzyl-1H-pyrrole moiety with a 4,6-dichloro-1,3,5-triazine core. Given the limited direct experimental data on this specific molecule, this document synthesizes information from its constituent components and related chemical structures to predict its physicochemical properties, propose a viable synthetic route, and explore its potential applications in medicinal chemistry.
Introduction: A Hybrid Scaffold with Therapeutic Potential
The molecule 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine represents a compelling scaffold for drug discovery. It combines the structural features of pyrroles, a class of five-membered nitrogen-containing heterocycles prevalent in numerous biologically active natural products and synthetic drugs, with the reactive and versatile 1,3,5-triazine (or s-triazine) ring.
Pyrrole derivatives are known to exhibit a wide spectrum of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1][2][3][4][5] The highly successful cholesterol-lowering drug, Lipitor, is a notable example of a polysubstituted pyrrole derivative.[5] Similarly, the 1,3,5-triazine core is a key component in many herbicides, dyes, and pharmaceutical agents, owing to its ability to be sequentially functionalized.[6][7] The dichloro-substituted triazine, in particular, serves as a versatile intermediate for creating libraries of compounds through nucleophilic substitution reactions.[8][9][10][11][12][13]
The strategic combination of these two pharmacophores in 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine suggests a high potential for novel biological activities, making it a molecule of significant interest for further investigation.
Predicted Physicochemical Properties
The following properties are predicted based on the known characteristics of 1-benzyl-1H-pyrrole and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride).
| Property | Predicted Value | Rationale/Reference |
| Chemical Formula | C₁₄H₁₀Cl₂N₄ | Derived from the molecular structure. |
| Molecular Weight | 319.17 g/mol | Calculated from the chemical formula. |
| Appearance | Likely a white to off-white or light yellow solid. | Based on the solid nature of cyanuric chloride and many substituted triazines.[14][15][16][17] |
| Melting Point | Expected to be significantly higher than 1-benzyl-1H-pyrrole (~15 °C) and likely in the range of other substituted dichlorotriazines.[18] For example, 2,4-dichloro-6-phenethoxy-1,3,5-triazine has a melting point of 138–140°C.[15][19] | |
| Solubility | Predicted to be soluble in common organic solvents such as acetone, chloroform, and tetrahydrofuran (THF), with low solubility in water. | Cyanuric chloride is soluble in organic solvents and hydrolyzes in water.[14] 1-Benzyl-1H-pyrrole is a liquid soluble in organic solvents. |
| LogP (Octanol/Water Partition Coefficient) | Estimated to be in the range of 3-4. | The LogP of 1-benzyl-1H-pyrrole is approximately 2.5-2.7.[18] The addition of the dichlorotriazine moiety is expected to increase lipophilicity. |
Predicted Spectroscopic Data
The characterization of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine would rely on standard spectroscopic techniques. The expected spectral features are outlined below.
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¹H NMR: The spectrum is expected to show characteristic signals for the benzyl and pyrrole protons.
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Aromatic protons of the benzyl group should appear as a multiplet in the range of 7.2-7.5 ppm.
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The methylene protons (-CH₂-) of the benzyl group would likely be a singlet around 5.3-5.5 ppm.
-
The pyrrole ring protons should exhibit distinct signals, likely in the 6.0-7.0 ppm region.[20]
-
-
¹³C NMR: The carbon spectrum would display signals for all 14 carbon atoms.
-
The triazine carbons are expected to resonate at a low field, likely in the range of 170-175 ppm.[15][19]
-
The carbons of the phenyl group will appear in the aromatic region (127-137 ppm).
-
The pyrrole carbons will have characteristic shifts, and the methylene carbon of the benzyl group would be around 50-55 ppm.[21]
-
The IR spectrum would be characterized by the vibrational frequencies of the key functional groups:
-
C=N and C=C stretching (triazine and aromatic rings): Strong absorptions are expected in the 1400-1600 cm⁻¹ region.
-
C-Cl stretching: Absorptions for the carbon-chlorine bonds are anticipated in the 700-850 cm⁻¹ range.
-
C-H stretching (aromatic and pyrrole): Signals will likely appear around 3000-3100 cm⁻¹.
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z 319.17. A characteristic isotopic pattern for a molecule containing two chlorine atoms ([M]⁺, [M+2]⁺, and [M+4]⁺ in a 9:6:1 ratio) would be a key diagnostic feature.
Proposed Synthesis: A Step-by-Step Protocol
The synthesis of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine can be achieved through a nucleophilic aromatic substitution reaction between 1-benzyl-1H-pyrrole and 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride). The differential reactivity of the three chlorine atoms on the triazine ring at various temperatures allows for a controlled, stepwise substitution.[7][8] The first substitution can typically be carried out at a low temperature (0-5 °C).
Caption: Proposed synthetic workflow for 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine.
Materials:
-
1-Benzyl-1H-pyrrole
-
2,4,6-Trichloro-1,3,5-triazine (Cyanuric chloride)
-
Anhydrous potassium carbonate (K₂CO₃) or another suitable non-nucleophilic base
-
Anhydrous acetone (or another suitable aprotic solvent like THF or acetonitrile)
-
Crushed ice and distilled water
Procedure:
-
Preparation of Reactant Solutions:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve cyanuric chloride (1.0 equivalent) in anhydrous acetone under an inert atmosphere (e.g., nitrogen or argon).
-
In a separate flask, prepare a solution of 1-benzyl-1H-pyrrole (1.0 equivalent) in anhydrous acetone.
-
-
Reaction Setup:
-
Cool the solution of cyanuric chloride to 0-5 °C using an ice bath.
-
Add anhydrous potassium carbonate (1.1 equivalents) to the cyanuric chloride solution with vigorous stirring.[12]
-
-
Nucleophilic Substitution:
-
Slowly add the solution of 1-benzyl-1H-pyrrole dropwise to the cold, stirring suspension of cyanuric chloride and base over 30-60 minutes. Maintaining the temperature below 5 °C is crucial to prevent disubstitution.[12]
-
-
Reaction Monitoring:
-
Allow the reaction to stir at 0-5 °C for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate).
-
-
Work-up and Isolation:
-
Once the reaction is complete (as indicated by the consumption of the starting material), pour the reaction mixture into a beaker containing a large volume of crushed ice and water with stirring.
-
A solid precipitate of the product should form.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water to remove any inorganic salts.
-
-
Purification:
-
Dry the crude product under a high vacuum.
-
If necessary, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or an ethyl acetate/hexane mixture) or by column chromatography on silica gel.
-
Potential Applications and Biological Activity
The hybrid nature of 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine suggests several potential avenues for biological activity. The remaining two chlorine atoms on the triazine ring provide reactive sites for further modification, allowing for the creation of a library of derivatives for structure-activity relationship (SAR) studies.
-
Anticancer Agents: Many pyrrole and triazine derivatives have demonstrated significant anticancer properties.[1][4] The core scaffold could potentially act as a kinase inhibitor, a common mechanism for many anticancer drugs.
-
Antimicrobial Agents: Pyrrole-containing compounds are known for their antibacterial and antifungal activities.[2][5] The target molecule could be explored for its efficacy against various pathogenic microbes.
-
Herbicidal and Agrochemical Applications: The s-triazine core is the basis for widely used herbicides like atrazine.[14] Derivatives of the title compound could be screened for potential use in agriculture.
Conclusion
While 2-(1-Benzyl-1H-pyrrol-2-YL)-4,6-dichloro-1,3,5-triazine is not a well-characterized compound in the existing literature, its molecular architecture, combining the biologically relevant pyrrole ring with the versatile dichlorotriazine core, makes it a highly attractive target for synthesis and further investigation. The predicted physicochemical properties and the proposed synthetic protocol provide a solid foundation for researchers to explore this promising molecule and its derivatives for potential applications in drug discovery and materials science.
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